

# 2-Benzothiazolepropanoic acid physical and chemical properties

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## Compound of Interest

Compound Name: 3-(1,3-Benzothiazol-2-yl)propanoic acid

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## An In-depth Technical Guide to 2-Benzothiazolepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Benzothiazolepropanoic acid, also known as **3-(1,3-Benzothiazol-2-yl)propanoic acid**. This document includes key data, experimental protocols, and visualizations to support research and development activities involving this compound.

## Core Physical and Chemical Properties

2-Benzothiazolepropanoic acid is a heterocyclic compound featuring a benzothiazole core with a propanoic acid substituent at the 2-position. Its unique structural characteristics impart specific physical and chemical properties relevant to its application in various scientific fields.

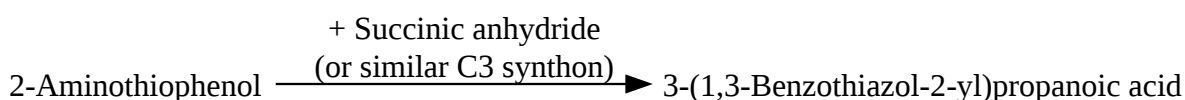
Property	Value	Reference
CAS Number	29198-86-5	
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> S	
Molecular Weight	207.25 g/mol	
IUPAC Name	3-(1,3-benzothiazol-2-yl)propanoic acid	

## Experimental Data and Protocols

### Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid

A common synthetic route to **3-(1,3-benzothiazol-2-yl)propanoic acid** involves the reaction of 2-aminothiophenol with a suitable three-carbon carboxylic acid derivative. A representative experimental protocol is described below.

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of **3-(1,3-Benzothiazol-2-yl)propanoic acid**.

Experimental Protocol:

A detailed experimental protocol for the synthesis of **3-(1,3-benzothiazol-2-yl)propanoic acid** involves the condensation of 2-aminothiophenol with succinic anhydride in a suitable solvent, followed by cyclization. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general procedure can be adapted from the synthesis of similar benzothiazole derivatives.

- Step 1: Reaction of 2-Aminothiophenol and Succinic Anhydride: In a round-bottom flask, equimolar amounts of 2-aminothiophenol and succinic anhydride are dissolved in a high-boiling point solvent such as benzene.
- Step 2: Reflux: The reaction mixture is heated to reflux for a period of 2 hours to facilitate the initial condensation reaction.
- Step 3: Cyclization: The intermediate formed undergoes intramolecular cyclization to form the benzothiazole ring.
- Step 4: Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield **3-(1,3-benzothiazol-2-yl)propanoic acid**.

## Spectral Data

The structural characterization of **3-(1,3-Benzothiazol-2-yl)propanoic acid** is confirmed through various spectroscopic techniques.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

While specific, fully assigned spectra were not found in the search results, PubChem indicates the availability of <sup>1</sup>H and <sup>13</sup>C NMR spectra for this compound. The expected chemical shifts can be predicted based on the structure.

Infrared (IR) Spectroscopy:

The IR spectrum of **3-(1,3-benzothiazol-2-yl)propanoic acid** is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	3300-2500 (broad)
C=O (Carboxylic Acid)	1725-1700
C=N (Benzothiazole)	~1615
Aromatic C-H	~3100-3000
Aliphatic C-H	~2900-2800

#### Mass Spectrometry:

The mass spectrum of **3-(1,3-benzothiazol-2-yl)propanoic acid** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the stable benzothiazole ring and the propanoic acid side chain.

## Biological Activity and Signaling Pathways

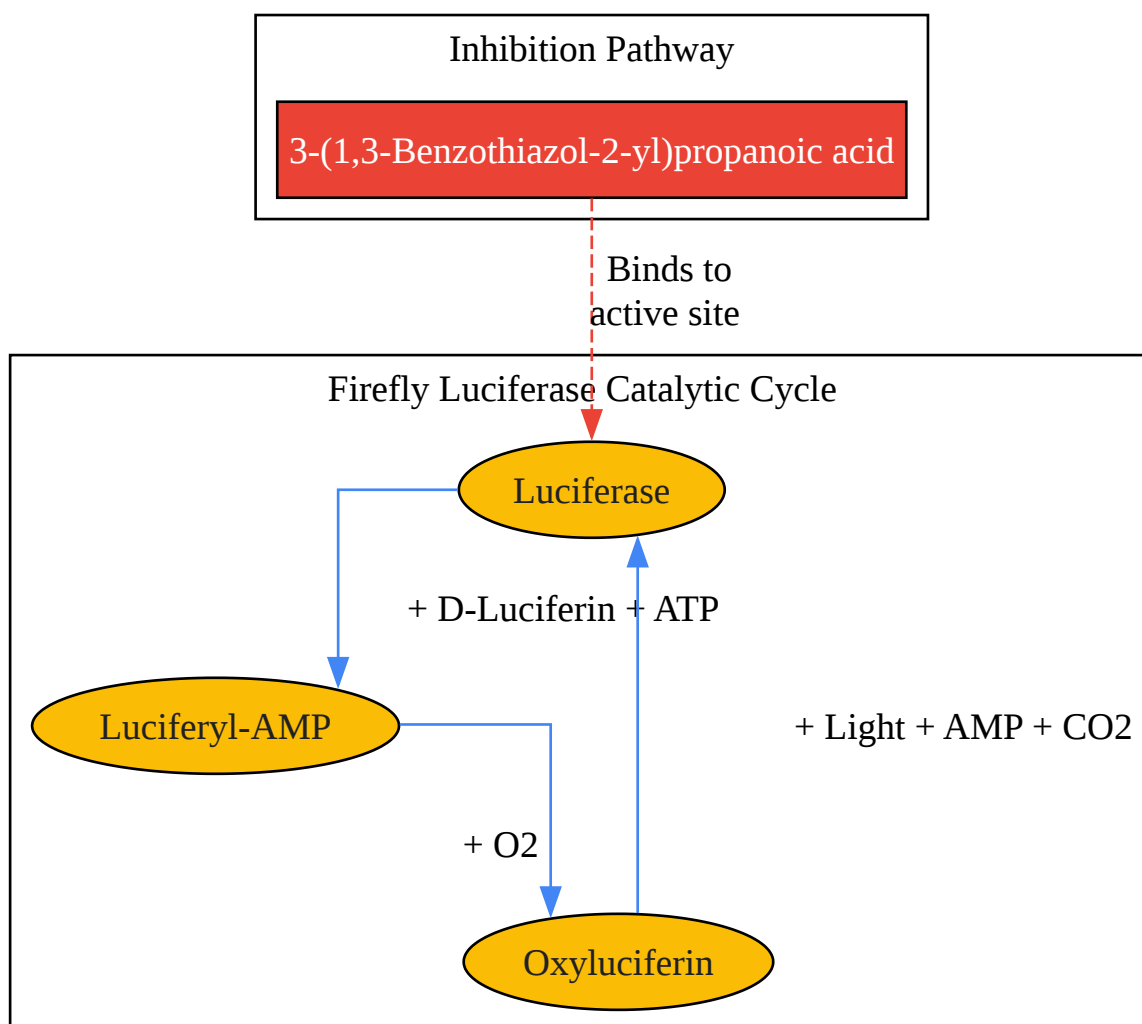
**3-(1,3-Benzothiazol-2-yl)propanoic acid** has been identified as an inhibitor of the ATP-dependent firefly luciferase enzyme.

### Inhibition of Firefly Luciferase

Firefly luciferase is a key enzyme in bioluminescence, catalyzing the oxidation of luciferin in an ATP-dependent manner to produce light. **3-(1,3-Benzothiazol-2-yl)propanoic acid** has been shown to inhibit this process with an IC<sub>50</sub> of 3.2 μM.

#### Mechanism of Inhibition:

The benzothiazole core of the inhibitor is a structural mimic of a portion of the natural substrate, D-luciferin. This allows the inhibitor to bind to the active site of the luciferase enzyme, competing with D-luciferin and preventing the light-producing reaction from occurring.

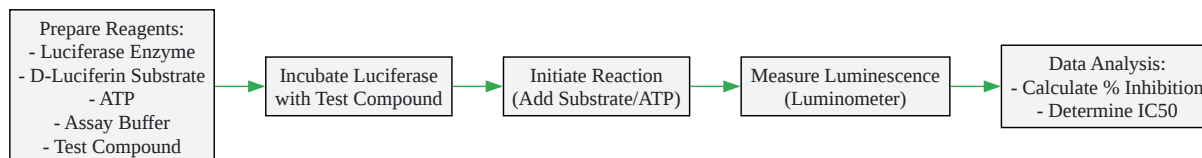


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Caption: Inhibition of the firefly luciferase catalytic cycle by **3-(1,3-benzothiazol-2-yl)propanoic acid**.

Experimental Workflow for Luciferase Inhibition Assay:

A typical workflow to determine the inhibitory activity of a compound against firefly luciferase is outlined below.



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Caption: A generalized experimental workflow for assessing luciferase inhibition.

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